![molecular formula C9H10ClN3O B1476662 6-(3-Chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane CAS No. 2097979-16-1](/img/structure/B1476662.png)

6-(3-Chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane

Übersicht

Beschreibung

Bicycloheptanes are a class of organic compounds that contain a seven-membered ring structure with two bridgehead carbons . They are found in many natural products and have been studied for their potential medicinal properties .

Synthesis Analysis

The synthesis of bicycloheptanes can be achieved through various methods. One approach involves the use of organocatalysis to perform a formal [4 + 2] cycloaddition reaction .Molecular Structure Analysis

The molecular structure of bicycloheptanes is characterized by a seven-membered ring with two bridgehead carbons . Computational studies can be used to estimate properties such as density, heat of sublimation, and impact sensitivity .Chemical Reactions Analysis

Bicycloheptanes can undergo a variety of chemical reactions. For example, a mechanism for the degradation of n-heptane and the formation of products of its plasma-chemical transformation by microwave discharge treatment has been proposed .Physical And Chemical Properties Analysis

The physical and chemical properties of bicycloheptanes can be estimated using computational methods. Factors such as the number of aza nitrogen atoms and NO2 groups can influence properties like heat of formation (HOF), density, and detonation properties .Wissenschaftliche Forschungsanwendungen

High-Energy Density Compounds (HEDCs)

The structure and properties of bicyclo[3.1.1]heptane derivatives have been studied for the development of new high-energy density compounds (HEDCs). The number of aza nitrogen atoms and NO2 groups are two important factors for improving heat of formation (HOF), density, and detonation properties . These compounds have potential applications in modern military and civil purposes due to their excellent detonation properties .

Impact Sensitivity

The impact sensitivity of these compounds is another area of interest. The thermal stability generally decreases with increasing nitro groups. The N–NO2 bond is the trigger bond for all designed compounds . This information is crucial for the safe handling and use of these compounds in various applications.

Asymmetric Synthesis

Bicyclo[2.2.1]heptane derivatives have been used in asymmetric synthesis. An organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions . This method provides a new approach to functionalized bicyclo[2.2.1]heptanes, which are critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules .

Drug Discovery

The bicyclo[2.2.1]heptane scaffold is featured by drug candidates such as LMV-6015 and AMG 221 . The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is highly desirable for relevant drug discovery .

Bioactive Natural Products

Bicyclo[2.2.1]heptane is a privileged molecular structure embedded in numerous compounds with various functions. Camphor, sordarins, α-santalol, and β-santalol are bioactive natural products that contain this structural moiety .

Chiral Ligands for Transition-Metal Catalysis

Dibenzyldiene and diphonane are effective chiral ligands for transition-metal catalysis, and they contain the bicyclo[2.2.1]heptane scaffold . This makes the bicyclo[2.2.1]heptane derivatives valuable in the field of catalysis.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

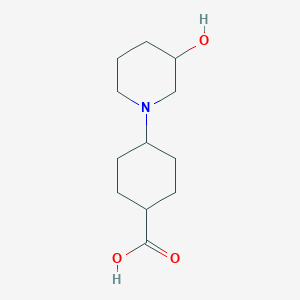

IUPAC Name |

6-(3-chloropyrazin-2-yl)-3-oxa-6-azabicyclo[3.1.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O/c10-8-9(12-2-1-11-8)13-6-3-7(13)5-14-4-6/h1-2,6-7H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZRLFFFDHCJGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2COCC1N2C3=NC=CN=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)acetic acid](/img/structure/B1476583.png)

![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethan-1-amine](/img/structure/B1476586.png)